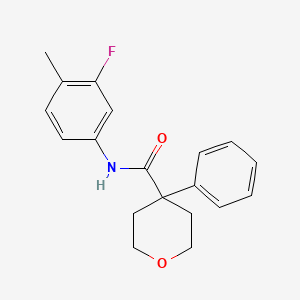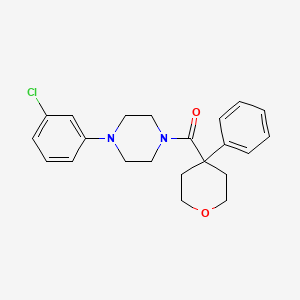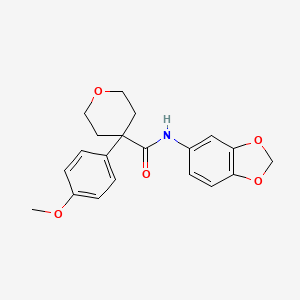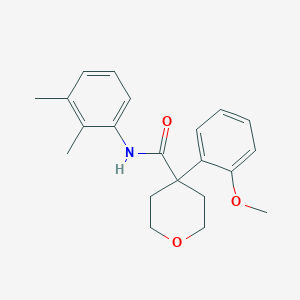![molecular formula C21H23NO5 B6562794 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide CAS No. 1091028-01-1](/img/structure/B6562794.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide, also known as NBD-MOPC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a wide range of properties and potential applications. NBD-MOPC has been used for its ability to induce physiological and biochemical effects, as well as its potential for use in lab experiments.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to study the effects of DNA damage. It has also been used to study the effects of inflammation, as well as to study the effects of apoptosis. Additionally, it has been used to study the effects of drug metabolism and drug resistance.
Mechanism of Action
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been shown to act as an antioxidant and anti-inflammatory agent. It has been found to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to have anti-tumorigenic and anti-metastatic effects. It has also been found to have anti-angiogenic and anti-fibrotic effects.
Advantages and Limitations for Lab Experiments
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been found to have a number of advantages when used in lab experiments. It is a relatively inexpensive and easy to synthesize compound, which makes it ideal for use in lab experiments. Additionally, it has been found to have a wide range of effects, which makes it ideal for use in a variety of experiments. However, N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has also been found to have a number of limitations when used in lab experiments. It has relatively low solubility, which makes it difficult to dissolve in aqueous solutions. Additionally, it has a relatively short half-life, which makes it difficult to use in long-term experiments.
Future Directions
There are a number of potential future directions for research involving N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide. One potential direction is to further investigate its mechanism of action and its effects on various physiological processes. Additionally, further research could be conducted to investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential as an anti-fibrotic agent. Additionally, further research could be conducted to investigate its potential as an anti-angiogenic agent. Additionally, further research could be conducted to investigate its potential as an anti-inflammatory agent. Finally, further research could be conducted to investigate its potential as an antioxidant agent.
Synthesis Methods
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide can be synthesized using a two-step procedure. The first step involves the reaction of 2-chloro-4-methoxybenzaldehyde with 1,3-dioxolane-2-thione to form the intermediate 2-chloro-4-methoxy-1,3-benzodioxole-5-ylmethylthioacetate. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of catalytic amounts of piperidine to form N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-17-5-3-16(4-6-17)21(8-10-25-11-9-21)20(23)22-13-15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDZCVCZCFUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562721.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)



![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
